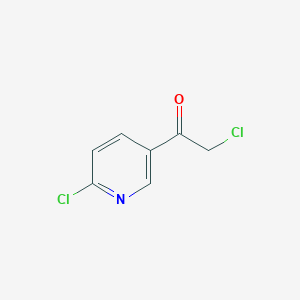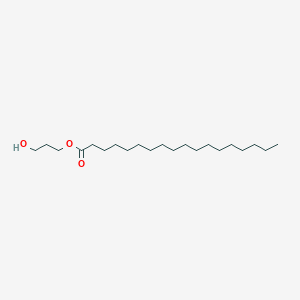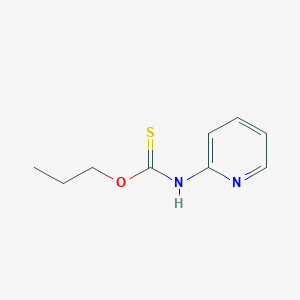
O-Propyl 2-pyridinylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Propyl 2-pyridinylcarbamothioate, also known as propylthiouracil (PTU), is a chemical compound that has been widely used in scientific research for its ability to inhibit thyroid hormone synthesis. PTU has been extensively studied for its potential therapeutic applications in thyroid disorders, as well as in other medical conditions.
Mechanism Of Action
PTU acts by inhibiting the enzyme thyroperoxidase, which is involved in the synthesis of thyroid hormones. This results in a decrease in the production of thyroid hormones, leading to a decrease in thyroid hormone levels in the body.
Biochemical And Physiological Effects
PTU has been shown to have a number of biochemical and physiological effects, including a decrease in thyroid hormone levels, a decrease in metabolic rate, and a decrease in body weight. PTU has also been shown to have anti-inflammatory and immunomodulatory effects.
Advantages And Limitations For Lab Experiments
PTU has several advantages for use in lab experiments, including its ability to inhibit thyroid hormone synthesis and its well-documented safety profile. However, PTU can also have non-specific effects on other enzymes and pathways, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on PTU, including investigating its potential therapeutic applications in thyroid disorders and other medical conditions. Other areas of research could include further elucidation of the mechanisms of action of PTU, as well as the development of more specific inhibitors of thyroperoxidase.
Synthesis Methods
PTU can be synthesized through a multi-step process involving the reaction of 2-amino-5-chloropyridine with propyl isocyanate, followed by the addition of hydrogen sulfide to form the carbamothioate group.
Scientific Research Applications
PTU has been used in scientific research to investigate the role of thyroid hormones in various physiological processes, including metabolism, growth, and development. PTU has also been studied for its potential therapeutic applications in thyroid disorders such as hyperthyroidism and thyroid cancer.
properties
CAS RN |
129196-41-4 |
|---|---|
Product Name |
O-Propyl 2-pyridinylcarbamothioate |
Molecular Formula |
C9H12N2OS |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
O-propyl N-pyridin-2-ylcarbamothioate |
InChI |
InChI=1S/C9H12N2OS/c1-2-7-12-9(13)11-8-5-3-4-6-10-8/h3-6H,2,7H2,1H3,(H,10,11,13) |
InChI Key |
FWJDKQWEYVUTKL-UHFFFAOYSA-N |
SMILES |
CCCOC(=S)NC1=CC=CC=N1 |
Canonical SMILES |
CCCOC(=S)NC1=CC=CC=N1 |
synonyms |
Carbamothioic acid, 2-pyridinyl-, O-propyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



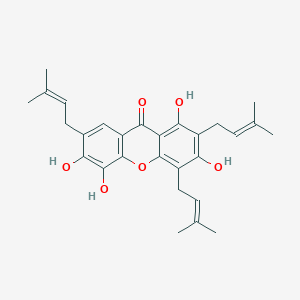
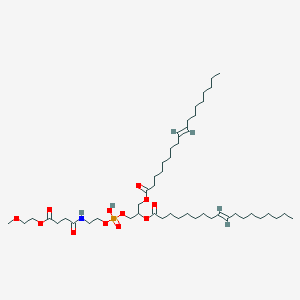
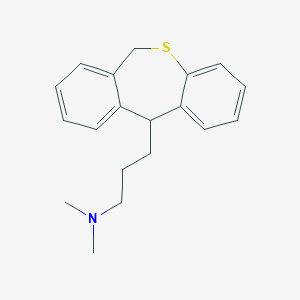
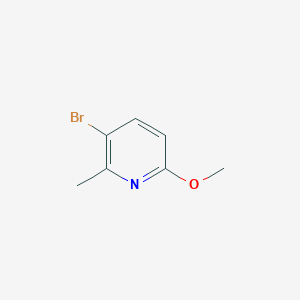
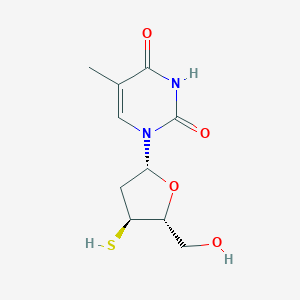
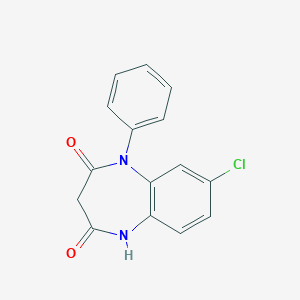
![4-Phenylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B161291.png)
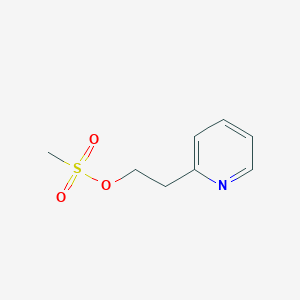
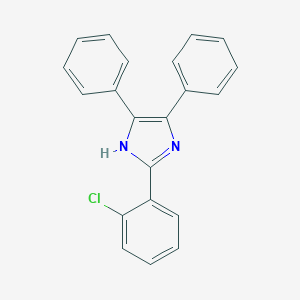
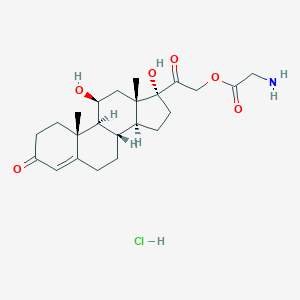
![4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B161302.png)
![5,7-Dimethylimidazo[1,2-a]pyrimidine](/img/structure/B161305.png)
